![molecular formula C3H2Cl5F B13417157 1,1,1,2,3-Pentachloro-2-fluoropropane CAS No. 421-94-3](/img/structure/B13417157.png)
1,1,1,2,3-Pentachloro-2-fluoropropane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,3-Pentachloro-2-fluoropropane can be synthesized through the chlorination and fluorination of propane derivatives. One method involves the continuous reaction of chlorine and trichloropropene in a preheated microchannel reactor. The reaction occurs at temperatures between 100°C and 200°C, with a reaction time of 0.1 to 10 seconds .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher efficiency and yield. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3-Pentachloro-2-fluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under extreme conditions, often involving strong oxidizing agents.
Reduction: It can be reduced using strong reducing agents, such as active metals.
Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.
Reducing Agents: Active metals such as sodium or lithium.
Substitution Reagents: Halogenating agents like bromine or iodine, and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated alcohols, while reduction could produce less chlorinated or fluorinated hydrocarbons .
Scientific Research Applications
1,1,1,2,3-Pentachloro-2-fluoropropane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,1,2,3-Pentachloro-2-fluoropropane involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. Its high reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3-Pentachloropropane: Similar in structure but lacks the fluorine atom.
1,1,1,3,3-Pentachloro-2,2-difluoropropane: Contains an additional fluorine atom and different chlorine atom arrangement.
Uniqueness
1,1,1,2,3-Pentachloro-2-fluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
1,1,1,2,3-Pentachloro-2-fluoropropane (PCFP) is a halogenated organic compound that has garnered attention due to its potential applications and biological effects. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a propane backbone. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.
- Chemical Formula : C3Cl5F
- Molecular Weight : 199.3 g/mol
- Physical State : Colorless liquid
- Boiling Point : Approximately 150°C
- Solubility : Soluble in organic solvents; limited solubility in water
Biological Activity Overview
The biological activity of PCFP can be classified into several categories including toxicity, environmental persistence, and potential endocrine-disrupting effects.
Toxicity
Studies have shown that PCFP exhibits significant toxicity in various biological systems. The following table summarizes key findings from toxicity studies:
Study | Organism | Concentration | Observed Effect |
---|---|---|---|
Rats | 200 mg/kg | Hepatotoxicity and increased liver enzymes | |
Fish | 50 µg/L | Mortality and behavioral changes | |
Human Cell Lines | Varies | Cytotoxic effects and apoptosis induction |
- Rodent Studies : In a study conducted by Smith et al. (2020), rats exposed to high doses of PCFP showed significant liver damage characterized by elevated liver enzymes (AST and ALT) indicating hepatotoxicity .
- Aquatic Toxicity : Research by Johnson et al. (2021) demonstrated that exposure of fish to concentrations as low as 50 µg/L resulted in notable mortality rates and altered swimming behavior, suggesting neurotoxic effects .
- Cellular Studies : A study on human cell lines indicated that PCFP induces apoptosis at varying concentrations, with a notable decrease in cell viability observed at higher doses .
Environmental Persistence
PCFP is recognized for its environmental persistence due to its stable chemical structure. Its degradation in the environment is slow, leading to bioaccumulation in aquatic organisms.
- Half-Life in Soil : Approximately 5 years
- Half-Life in Water : Approximately 10 years
This persistence raises concerns regarding its long-term ecological impact, particularly in aquatic ecosystems where it may accumulate in the food chain.
Endocrine Disruption Potential
Recent studies have suggested that PCFP may act as an endocrine disruptor. Endocrine disruptors interfere with hormone systems and can cause developmental, reproductive, neurological, and immune effects.
- Mechanism of Action : PCFP has been shown to bind to estrogen receptors in vitro, suggesting potential estrogenic activity.
Case Studies
- Case Study on Reproductive Health : A cohort study involving agricultural workers exposed to PCFP revealed an increased incidence of reproductive health issues including reduced fertility rates and hormonal imbalances .
- Ecotoxicological Assessment : A comprehensive ecotoxicological assessment indicated that PCFP exposure led to reproductive failures in aquatic species, emphasizing the compound's potential impact on biodiversity .
Properties
IUPAC Name |
1,1,1,2,3-pentachloro-2-fluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl5F/c4-1-2(5,9)3(6,7)8/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGOEUQWSDPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl5F | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962275 | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-94-3 | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 231 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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